N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide
Description
This compound is a benzamide derivative featuring a 3,4-dimethoxybenzamide core linked to a substituted ethylamine scaffold. The structure includes a 4-(dimethylamino)phenyl group and a 4-methylpiperazine moiety, which are critical for its physicochemical and pharmacological properties. Such substitutions are common in compounds targeting neurotransmitter receptors (e.g., dopamine or serotonin receptors) due to their ability to modulate lipophilicity and receptor affinity .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O3/c1-26(2)20-9-6-18(7-10-20)21(28-14-12-27(3)13-15-28)17-25-24(29)19-8-11-22(30-4)23(16-19)31-5/h6-11,16,21H,12-15,17H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXPTSFVEMDMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide, a complex organic compound, has garnered significant attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 454.5 g/mol. It features a dimethylamino group, a piperazine ring, and methoxybenzamide moieties, which contribute to its biological properties. The structure can be summarized as follows:
| Component | Structure |
|---|---|
| Dimethylamino Group | -N(CH₃)₂ |
| Piperazine Ring | -C₄H₈N₂ |
| Methoxybenzamide | -C₁₄H₁₅N₃O₂ |
The biological activity of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or bacterial cell wall synthesis, leading to antimicrobial effects .
- Receptor Modulation : It could interact with specific receptors, potentially modulating neurotransmission or other signaling pathways.
- Antitumor Activity : Preliminary studies suggest that similar compounds exhibit antitumor effects by targeting cancer cell proliferation pathways .
Antimicrobial Effects
Research indicates that compounds structurally related to N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide show promising antimicrobial activity. For example, studies have demonstrated that benzamide derivatives can inhibit bacterial growth by disrupting cell wall synthesis. This suggests potential applications in developing new antibiotics .
Antitumor Activity
A study focusing on benzamide derivatives highlighted their ability to inhibit cancer cell proliferation. Compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide have shown effectiveness against various cancer cell lines in vitro. The mechanism may involve the induction of apoptosis or cell cycle arrest.
Case Studies and Research Findings
- In Vitro Studies : A series of experiments conducted on HEK293 cells expressing the serotonin transporter (hSERT) revealed that compounds with similar structures exhibited significant fluorescence uptake, indicating potential neuropharmacological effects .
- Antitumor Efficacy : In a clinical setting, patients treated with benzamide derivatives showed extended survival rates compared to controls. This suggests that these compounds could be effective in cancer therapy .
- Mechanistic Insights : Further investigations into the compound's mechanism revealed that it may destabilize dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and subsequent inhibition of tumor growth .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits multiple pharmacological properties that make it a candidate for drug development:
- Kinase Inhibition : Research indicates that similar compounds can inhibit specific kinases involved in cancer progression. This compound may affect mTOR signaling pathways crucial for cellular growth and proliferation, potentially leading to the development of novel cancer therapies.
- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit enzymes involved in metabolic pathways, suggesting potential use as an antimicrobial agent.
- Neurological Applications : Given its structural similarities to other pharmacologically active compounds, it may also interact with neurotransmitter systems, indicating potential applications in treating neurological disorders.
Synthesis and Characterization
The synthesis of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide typically involves several steps:
- Synthetic Route : A common method includes the reaction of 4-(dimethylamino)benzaldehyde with 4-methylpiperazine in the presence of a catalyst to form an intermediate. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product.
- Characterization Techniques : The compound's characterization often employs techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and X-ray crystallography to confirm its structure and purity.
Biological Mechanisms
The biological activity of N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide is primarily mediated through interactions with various biological targets:
- Enzyme Inhibition : Studies suggest that this compound could inhibit specific enzymes related to metabolic pathways or bacterial growth, leading to potential therapeutic applications against infections .
- Receptor Interaction : The compound may also engage with various receptors in the body, influencing neurotransmission and possibly providing therapeutic effects in psychiatric or neurological disorders .
Case Studies and Research Findings
Several studies have explored the applications of similar benzamide derivatives:
- A study on 4-chloro-benzamide derivatives found promising results as RET kinase inhibitors for cancer therapy, demonstrating the potential of benzamide structures in targeting specific cancer pathways .
- Research on imidazopyridine derivatives showed their ability to inhibit P-glycoprotein, which could reverse multidrug resistance in cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-3,4-dimethoxybenzamide (CAS 122898-67-3)
- Structure: Shares the 3,4-dimethoxybenzamide core but differs in the substituent at the phenyl group. Instead of a 4-methylpiperazine-ethyl chain, it has a dimethylaminoethoxy group attached to a benzylamine linker.
- However, the absence of a piperazine ring may reduce affinity for aminergic receptors .
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (Compound 7o)
- Structure : Contains a dichlorophenyl-piperazine group linked to a pentanamide chain and a pyridinylphenyl terminal group.
- Pharmacology : Demonstrated selective dopamine D3 receptor antagonism (IC₅₀ = 12 nM) due to the dichlorophenyl substitution, which enhances receptor specificity compared to unsubstituted piperazines .
EGFR Inhibitors (e.g., AZD9291, CO-1686)
- Structure : Feature pyrimidine or pyridine cores with substituted piperazine or methylpiperazine groups.
- Relevance : While structurally distinct, these compounds highlight the role of 4-methylpiperazine in enhancing kinase selectivity (e.g., EGFR T790M mutation) through steric and electronic effects .
Comparative Analysis Table
¹Calculated based on structural formula.
Research Findings and Mechanistic Insights
- Piperazine vs. Methylpiperazine : The 4-methylpiperazine group in the target compound may reduce off-target interactions compared to unsubstituted piperazines (e.g., Compound 7o) by limiting conformational flexibility .
- Dimethoxybenzamide Core : The 3,4-dimethoxy substitution enhances metabolic stability compared to simpler benzamides (e.g., pyridinyl derivatives in Compound 7o), as methoxy groups resist oxidative degradation .
- Receptor Selectivity: The dichlorophenyl group in Compound 7o improves dopamine D3 selectivity, whereas the dimethylaminophenyl group in the target compound may favor serotonin or adrenergic receptors due to its electron-donating properties .
Q & A
Q. What are the optimal synthetic routes and conditions for synthesizing N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-3,4-dimethoxybenzamide?
The synthesis involves multi-step reactions, typically starting with benzoyl chloride or benzoic acid derivatives. Key steps include nucleophilic substitution to introduce the dimethylamino and piperazinyl groups. Reaction optimization is critical:
- Temperature : Elevated temperatures (e.g., reflux in ethanol or DMSO) improve reaction rates but may require inert atmospheres to prevent degradation .
- Solvents : Polar aprotic solvents like DMSO enhance nucleophilicity, while ethanol balances cost and efficiency .
- Catalysts : Triethylamine or DMAP accelerates coupling reactions, with yields up to 85% reported in similar benzamide syntheses .
Purification via column chromatography and structural confirmation using NMR and MS are standard .
Q. Which analytical techniques are most reliable for characterizing the compound’s structural integrity?
- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions, aromatic ring orientations, and intramolecular interactions (e.g., C–H···O/N) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (454.6 g/mol) and fragmentation patterns .
- X-ray Crystallography : Resolves spatial arrangements of the dimethylamino and piperazine moieties, critical for SAR studies .
Q. How can researchers design initial biological screening assays for this compound?
- Target Selection : Prioritize receptors/kinases with structural similarities to validated targets of benzamide derivatives (e.g., dopamine D3 or serotonin receptors) .
- In Vitro Assays : Use cell lines expressing target receptors (e.g., HEK293 for GPCRs) to measure binding affinity (IC50) and functional activity (cAMP modulation) .
- 3D Cell Cultures : Assess antimetastatic potential via migration inhibition in collagen-based matrices .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the dimethylamino and piperazine moieties?
- Substituent Modifications : Replace dimethylamino with ethylamino or cyclopropylamino groups to test hydrophobicity/electron effects .
- Linker Optimization : Vary the ethyl linker length (e.g., propyl vs. butyl) to evaluate steric effects on receptor binding .
- Piperazine Derivatives : Substitute 4-methylpiperazine with 4-fluorophenylpiperazine to assess selectivity for serotonin vs. dopamine receptors . Computational docking (e.g., AutoDock Vina) predicts binding poses prior to synthesis .
Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC50 values across studies)?
- Assay Standardization : Control variables like cell passage number, buffer pH, and incubation time .
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation) that may skew results .
- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization and radiometric assays .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Lipophilicity Optimization : Target logP values of 2–3 using QSAR models, balancing solubility and membrane permeability .
- P-glycoprotein Efflux Prediction : Tools like SwissADME identify substituents (e.g., trifluoromethyl) that evade efflux pumps .
- Molecular Dynamics (MD) : Simulate BBB traversal by analyzing hydrogen bonding with lipid bilayers .
Q. What are the best practices for scaling up synthesis without compromising purity?
- Continuous Flow Chemistry : Reduces side reactions in multi-step syntheses by maintaining precise temperature/solvent gradients .
- Green Chemistry : Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time purity monitoring .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
